molecular formula C11H17N2O2+ B103303 Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- CAS No. 17752-10-2

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-

Cat. No. B103303
CAS RN: 17752-10-2
M. Wt: 209.26 g/mol
InChI Key: NTUWKYJEWBGXQA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-, also known as MMTS, is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that is used as a reagent to modify thiol groups in proteins and peptides. MMTS is a versatile compound that has many applications in biochemistry and molecular biology.

Mechanism Of Action

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- modifies thiol groups in proteins and peptides by reacting with the sulfhydryl group (-SH) to form a covalent bond. The reaction is irreversible and results in the formation of a thioether bond (-S-CH3). Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- modifies only free sulfhydryl groups and does not react with disulfide bonds.

Biochemical And Physiological Effects

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- has no known physiological effects as it is not used as a drug. However, it has important biochemical effects as a reagent for modifying thiol groups in proteins and peptides. It is used to protect cysteine residues from oxidation and to block free sulfhydryl groups. Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is also used to introduce a positively charged quaternary ammonium group into proteins, making them more soluble in aqueous solutions.

Advantages And Limitations For Lab Experiments

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- has several advantages as a reagent in lab experiments. It is a highly reactive compound that reacts specifically with sulfhydryl groups in proteins and peptides. It is also stable and easy to use. However, Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- has some limitations. It can react with other nucleophilic groups such as primary amines and hydroxyl groups, leading to unwanted modifications. It also has a short shelf life and should be stored at -20°C to maintain its stability.

Future Directions

There are several future directions for research on Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-. One direction is to develop new methods for modifying thiol groups in proteins and peptides that are more specific and selective than Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-. Another direction is to study the effects of Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- modification on protein structure and function. Finally, Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- can be used as a tool to study the role of thiol groups in protein-protein interactions and signaling pathways.

Synthesis Methods

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is synthesized by reacting N,N,N-trimethyl-3-aminopropylamine with methyl chloroformate. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is purified by column chromatography to obtain pure Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-.

Scientific Research Applications

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is widely used in scientific research as a reagent to modify thiol groups in proteins and peptides. It is used to protect cysteine residues from oxidation and to block free sulfhydryl groups. Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is also used to introduce a positively charged quaternary ammonium group into proteins, making them more soluble in aqueous solutions.

properties

CAS RN

17752-10-2

Product Name

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-

Molecular Formula

C11H17N2O2+

Molecular Weight

209.26 g/mol

IUPAC Name

trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium

InChI

InChI=1S/C11H16N2O2/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4/h5-8H,1-4H3/p+1

InChI Key

NTUWKYJEWBGXQA-UHFFFAOYSA-O

SMILES

CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C

Other CAS RN

17752-10-2

Origin of Product

United States

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